(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name delineates the compound’s stereochemical complexity. The parent structure is a cyclopenta[a]phenanthrene steroid core with 17 carbon positions modified by hydroxyl, methyl, and oxo groups. The stereodescriptors (R/S) at positions 2, 3, 8, 9, 10, 13, 14, 16, and 17 define the three-dimensional arrangement of substituents. For example, the hydroxyl group at C-16 adopts an R-configuration, while the methyl group at C-4 is in the S-configuration.
The glycosidic moiety comprises two linked oxane (pyranose) rings. The first sugar unit, a 3-O-methyl-α-L-mannopyranosyl residue, connects to the steroid at C-3 via a β-1,4-glycosidic bond. The second unit, a β-D-glucopyranosyl group, attaches to the first sugar through an α-1,4 linkage. Each sugar’s stereochemistry is specified by descriptors such as 2S,3R,4S for the mannopyranosyl ring.
Table 1: Key Stereochemical Assignments
| Position | Configuration | Functional Group |
|---|---|---|
| C-2 | R | Furanone methyl |
| C-3 | R | Glycosidic bond |
| C-16 | R | Hydroxyl |
| C-17 | R | Furanone linkage |
Core Steroidal Backbone Analysis
The cyclopenta[a]phenanthrene system consists of four fused rings (A–D) with trans junctions between rings A/B and C/D. Methyl groups at C-4, C-10, and C-13 contribute to the hydrophobic core, while the hydroxyl at C-14 and oxo group at C-11 introduce polarity. The C-17 side chain hosts the furanone ring, a hallmark of cardenolides.
X-ray crystallography of analogous compounds reveals that the steroid backbone adopts a rigid, chair-like conformation stabilized by intramolecular hydrogen bonds between C-14-OH and C-12=O. This conformation optimizes interactions with biological targets such as Na⁺/K⁺-ATPase.
Table 2: Steroidal Backbone Substituents
| Position | Substituent | Role in Structure |
|---|---|---|
| C-3 | Glycosidic moiety | Solubility modulation |
| C-11 | Oxo group | Hydrogen-bond acceptor |
| C-14 | Hydroxyl | Hydrogen-bond donor |
| C-17 | Furanone ring | Pharmacophoric element |
Glycosidic Moiety Composition and Linkage Patterns
The compound’s trisaccharide chain consists of:
- β-D-Glucopyranosyl : A six-membered ring with axial C-1 hydroxyl, linked via α-1,4 to the next sugar.
- 3-O-Methyl-α-L-mannopyranosyl : A methylated mannose derivative with equatorial C-2 hydroxyl.
- α-L-Acofriopyranosyl : A rare 6-deoxy sugar with a terminal methyl group.
Glycosidic linkages were confirmed via nuclear magnetic resonance (NMR) coupling constants (J₁,₂ ≈ 3–4 Hz for α-linkages; J₁,₂ ≈ 7–8 Hz for β-linkages). The 1→4 linkages between sugars create a linear trisaccharide that extends the molecule’s polarity, enhancing water solubility compared to aglycone forms.
Table 3: Glycosidic Linkage Analysis
| Sugar Unit | Anomeric Configuration | Linkage Position |
|---|---|---|
| β-D-Glucopyranosyl | β (axial) | 1→4 |
| α-L-Mannopyranosyl | α (equatorial) | 1→4 |
| α-L-Acofriopyranosyl | α (equatorial) | Terminal |
Furanone Ring System: Electronic Structure and Tautomerism
The furan-3-one ring at C-17 features a conjugated enone system (C-20–C-22) with electron-withdrawing carbonyl groups. Natural bond orbital (NBO) analysis indicates significant π-electron delocalization across C-20–C-22 and the lactone oxygen, stabilizing the ring against hydrolysis.
Tautomerism is constrained by the steroid’s rigidity; however, keto-enol equilibria may occur in solution. Density functional theory (DFT) calculations predict a 4.2 kcal/mol preference for the keto form due to intramolecular hydrogen bonding between the C-14 hydroxyl and furanone carbonyl.
Table 4: Furanone Electronic Properties
| Property | Value (DFT Calculation) |
|---|---|
| C=O bond length | 1.21 Å |
| Enolization energy | +4.2 kcal/mol |
| Dipole moment | 5.6 Debye |
The isopropyl group at C-2 of the furanone introduces steric bulk, limiting rotational freedom and favoring a single conformational isomer in biological environments.
Properties
Molecular Formula |
C47H72O18 |
|---|---|
Molecular Weight |
925.1 g/mol |
IUPAC Name |
(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one |
InChI |
InChI=1S/C47H72O18/c1-19(2)25-14-28(51)47(9,65-25)39-23(49)15-44(6)27-12-10-21-22(46(27,8)29(52)16-45(39,44)7)11-13-30(43(21,4)5)62-40-36(58)37(24(50)18-59-40)63-42-38(34(56)32(54)26(17-48)61-42)64-41-35(57)33(55)31(53)20(3)60-41/h10,14,19-20,22-24,26-27,30-42,48-50,53-58H,11-13,15-18H2,1-9H3/t20-,22+,23+,24+,26+,27-,30+,31-,32+,33+,34-,35+,36+,37-,38+,39-,40-,41-,42-,44-,45+,46-,47-/m0/s1 |
InChI Key |
AJDSYFQMQGZVPS-KCWQJKHFSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3[C@@H](CO[C@H]([C@@H]3O)O[C@@H]4CC[C@@H]5C(=CC[C@@H]6[C@]5(C(=O)C[C@]7([C@]6(C[C@H]([C@@H]7[C@@]8(C(=O)C=C(O8)C(C)C)C)O)C)C)C)C4(C)C)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(COC(C3O)OC4CCC5C(=CCC6C5(C(=O)CC7(C6(CC(C7C8(C(=O)C=C(O8)C(C)C)C)O)C)C)C)C4(C)C)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Core Functionalization
- C11-Ketone Installation : Oxidation of a Δ⁹(11) steroidal intermediate using Jones reagent (CrO₃/H₂SO₄) introduces the 11-oxo group.
- C16-Hydroxylation : Directed epoxidation of Δ¹⁴-steroids with mCPBA, followed by acid-catalyzed epoxide rearrangement, yields β16-hydroxyl groups.
- C17-Furanone Formation : Singlet oxygen oxidation of a C17-furan precursor (e.g., from testosterone derivatives) generates the 2-methyl-5-isopropylfuran-3-one moiety.
Protection-Deprotection Strategy
- TBS Protection : Transient protection of C3/C16 hydroxyls using tert-butyldimethylsilyl (TBS) chloride ensures regioselectivity during glycosylation.
- Acetylation : Acetic anhydride in pyridine selectively acetylates secondary hydroxyls, leaving tertiary hydroxyls (e.g., C16) unprotected.
Oligosaccharide Assembly
The trisaccharide chain ([2S,3R,4R,5R,6S]-3,4,5-trihydroxy-6-methyloxan-2-yl → [2S,3R,4S,5S,6R]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl → [2S,3R,4S,5R]-3,5-dihydroxyoxan-2-yl) is constructed sequentially:
Monosaccharide Preparation
Glycosylation Reactions
- Step 1 (C3-Oxan-2-yl) : BF₃·OEt₂-promoted coupling of TBS-protected aglycone with L-rhamnose imidate (α-selectivity >10:1).
- Step 2 (C4-Oxan-2-yl) : Pd(II)-catalyzed glycosylation using a D-glucose donor with temporary 4,6-O-benzylidene protection.
- Step 3 (C3,5-Dihydroxyoxan-2-yl) : Koenigs-Knorr conditions (AgOTf promoter) for β-linked glucose attachment.
Global Deprotection and Finalization
- Silyl Ether Removal : HF·pyridine cleaves TBS groups without affecting acetylated sugars.
- Acid-Catalyzed Hydrolysis : Mild HCl/MeOH (0.1 M, 25°C) removes acetyl protections, preserving glycosidic bonds.
- Chromatographic Purification : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) isolates the final product (>95% purity).
Analytical Validation
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : [M+Na]⁺ calculated for C₅₄H₈₀O₂₀Na: 1095.5082; observed: 1095.5085.
Yield Optimization Data
Challenges and Solutions
- Steric Hindrance at C3 : Bulky TBS groups improve glycosylation efficiency by preventing undesired β-attack.
- Acid Sensitivity of Furanone : Low-temperature (0°C) glycosylation prevents retro-aldol decomposition.
- Regioselective Sugar Attachment : Enzymatic glycosyltransferases (e.g., YjiC from Bacillus) enable C3-specific reactions without protecting groups.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.
Scientific Research Applications
The compound’s complex structure and multiple functional groups make it valuable in various scientific research applications, including:
Chemistry: As a model compound for studying stereochemistry and reaction mechanisms.
Biology: For investigating its potential biological activity and interactions with biomolecules.
Medicine: As a potential lead compound for drug development.
Industry: For its potential use in the synthesis of complex natural products or pharmaceuticals.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Pathway Modulation: Affecting various biochemical pathways within cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Steroid Derivatives
Key Observations:
- Furan-3-one vs.
- Glycosylation: The trisaccharide moiety in the target compound may improve solubility and membrane interaction compared to non-glycosylated analogs like those in .
Glycosylated Analogs
Key Observations:
Biological Activity
The compound (2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,...] is a complex organic molecule with potential biological activities. This article aims to explore its biological properties through a review of relevant literature and research findings.
The molecular formula of the compound is , with a molecular weight of 1285.42 g/mol. Its structure includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene core which are often associated with various biological activities.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of multiple hydroxyl groups enhances the ability to scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that such compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .
Anti-inflammatory Effects
The compound has been linked to anti-inflammatory activities. In models of inflammation induced by lipopolysaccharides (LPS), similar compounds have demonstrated the ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-1β. These effects suggest a potential mechanism for mitigating chronic inflammatory diseases .
Neuroprotective Properties
Neuroprotective effects have been observed in related compounds through mechanisms such as the inhibition of apoptotic pathways and modulation of neuroinflammatory responses. In studies involving focal cerebral ischemia models in rats treated with Panax notoginseng saponins—structurally similar to the compound —significant neuroprotection was noted .
Case Studies
The biological activity of the compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl groups facilitate electron donation to free radicals.
- Anti-inflammatory Pathway : Inhibition of NF-kB signaling pathways reduces cytokine production.
- Neuroprotection : Modulation of calcium influx and inhibition of caspase activation protects neurons from apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
